trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
Description
Properties
CAS No. |
98519-37-0 |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-5-butyl-5-ethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H27N3O3/c1-3-5-10-20(4-2)13-25-21(26-14-20,12-24-16-22-15-23-24)19-11-17-8-6-7-9-18(17)27-19/h6-9,11,15-16H,3-5,10,12-14H2,1-2H3 |
InChI Key |
ZIBLQCIVFVPAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the benzofuran ring, the dioxane ring, and the triazole ring. One common method involves the acid-catalyzed transacetalization of β-pyrones with phenols, followed by a series of rearrangements and additions . The reaction conditions often require the use of Lewis acids and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation could enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The benzofuran and triazole rings are known to exhibit biological activity, making this compound a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Difenoconazole
- Structure: 1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole .
- Key Differences: Difenoconazole contains a 1,3-dioxolane ring (5-membered) versus the 1,3-dioxane ring (6-membered) in the target compound. Substituents: Difenoconazole has chlorophenyl and methyl groups, whereas the target compound features a benzofuranyl group and bulkier alkyl chains (butyl/ethyl).
- Activity: Difenoconazole is a broad-spectrum fungicide targeting Ascomycetes and Basidiomycetes.
b. Furconazole-cis
- Structure: cis-1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole .
- Key Differences: Stereochemistry: The cis configuration in furconazole contrasts with the trans configuration of the target compound. Substitution: Furconazole lacks the benzofuranyl moiety, instead incorporating chlorophenoxy groups.
- Activity : Furconazole-cis exhibits selective antifungal activity, with stereochemistry influencing binding affinity to cytochrome P450 enzymes in fungal pathogens .
Triazole Derivatives with Heteroaromatic Substituents
a. 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione
- Structure : Features a 2-furyl group and a benzyl substituent on the triazole core .
- Key Differences :
- The target compound incorporates a benzofuranyl group (fused benzene-furan system) versus a simple furyl group.
- The thione (-S-) group in this analog may enhance metal-binding capacity, unlike the dioxane-linked triazole in the target compound.
- Activity : Demonstrates fungicidal and herbicidal activity, suggesting that furyl/triazole combinations are pharmacophores for agrochemical design .
b. β-(1,2,4-Triazol-1-yl)-L-alanine
- Structure: A nonproteinogenic amino acid with a triazole moiety .
- Key Differences: Lacks the dioxane or benzofuranyl groups, focusing instead on amino acid backbone integration.
- Activity : Functions as a metabolite of myclobutanil, highlighting the role of triazole derivatives in systemic fungicide activity .
Research Findings and Implications
- Stereochemistry : The trans configuration in the target compound may confer rigidity to the 1,3-dioxane ring, optimizing binding to fungal cytochrome P450 enzymes compared to cis analogs like furconazole .
- Benzofuranyl Advantage : The benzofuranyl group enhances π-π stacking interactions with aromatic residues in target proteins, a feature absent in chlorophenyl-substituted analogs .
Biological Activity
Trans-1-((2-(2-benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural features, including a triazole ring and a benzofuran moiety. These features suggest potential biological activities that warrant further investigation. This article delves into the compound's biological activity, synthesis methodologies, and its implications in pharmacology.
Structural Overview
The molecular formula of this compound is C21H27N3O3. The compound's structure includes:
- Triazole Ring : Known for diverse biological activities.
- Benzofuran Moiety : Implicated in neuroactivity and other pharmacological effects.
2D Structure
Chemical Structure
Synthesis Methods
Recent advancements in synthetic methodologies have improved the efficiency of producing triazoles. Various strategies include:
- One-Pot Reactions : Streamlining the synthesis process to enhance yield and reduce time.
- Functional Group Tolerance : Allowing for modifications that maintain biological activity while introducing new functionalities.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Properties
Similar compounds have shown potential antimicrobial effects. For instance:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-(4-Fluorophenyl)-4-methyltriazole | Structure | Antifungal activity |
| 4-Bromo-2,5-dimethyltriazole | Structure | Antibacterial properties |
| 3-(1H-Triazolyl)benzoic Acid | Structure | Potential anticancer agent |
These compounds suggest a promising avenue for exploring the antimicrobial potential of trans-1.
Neurochemical Interactions
The benzofuran component may influence neurochemical binding profiles. Studies on related benzofuran derivatives indicate significant interactions with serotonin receptors (5-HT), which could elucidate the neuropharmacological effects of trans-1.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar triazoles. For example:
-
Neurochemical Binding Profiles : A study on MDMA-benzofuran analogues demonstrated high binding affinities for serotonin receptors, suggesting potential similarities in mechanism for trans-1.
"MDMA analogues displayed higher monoamine receptor/transporter binding affinities compared to MDMA" .
- Toxicity Studies : Research involving benzofuran analogues highlighted mitochondrial toxicity as a significant concern, emphasizing the need for detailed safety evaluations of trans-1.
Future Directions
Further research is essential to fully understand the biological mechanisms underpinning the activity of trans-1. Key areas for future investigation include:
- In vitro and In vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : Understanding interactions with biological macromolecules.
Q & A
Basic Questions
Q. What are the standard synthetic routes for trans-1-((2-(2-benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via refluxing substituted benzofuran precursors with triazole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid). Key conditions include:
- Reaction time : 4–6 hours under reflux to ensure complete cyclization .
- Catalyst loading : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for coupling reactions, with copper iodide as a co-catalyst in Sonogashira-type reactions .
- Solvent selection : Absolute ethanol or THF/triethylamine mixtures to stabilize intermediates .
- Yield optimization : Use stoichiometric excess of the triazole component (1.2–1.5 eq) to drive the reaction forward .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical and structural features of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR to resolve stereochemistry (e.g., trans vs. cis configurations) and confirm substitution patterns on the dioxane and triazole rings. 2D techniques (COSY, NOESY) are critical for distinguishing diastereomers .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for the benzofuran-triazole linkage .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and isolate stereoisomers .
Q. What solvent systems are optimal for solubility and stability during experimental handling?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for dissolution during biological assays (e.g., 10 mM stock solutions) .
- Hydrophobic stability : Avoid aqueous buffers at extreme pH (pH < 3 or > 10) to prevent hydrolysis of the 1,3-dioxane ring .
- Crystallization : Ethanol/water mixtures (7:3 v/v) for recrystallization to obtain high-purity crystals .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?
- Methodological Answer :
- Factors to vary : Temperature (50–100°C), residence time (10–60 min), and catalyst concentration (0.1–1 mol%) .
- Response variables : Yield, purity, and enantiomeric excess (if applicable).
- Statistical modeling : Use a central composite design to identify interactions between variables. For example, higher temperatures may reduce reaction time but increase byproduct formation .
- Flow chemistry setup : Microreactors with in-line IR monitoring to track intermediate formation .
Q. What computational strategies predict the electronic properties and reactivity of the triazole and benzofuran moieties?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density distributions, focusing on the triazole N-atoms and benzofuran oxygen for nucleophilic/electrophilic reactivity .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize substituents for SAR studies .
- TD-DFT : Predict UV-Vis absorption spectra to guide fluorescence labeling applications .
Q. How can researchers resolve contradictions in NMR data arising from stereochemical complexity or dynamic effects?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to slow conformational exchange in the 1,3-dioxane ring .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
- X-ray crystallography : Compare experimental NMR shifts with DFT-predicted shifts for crystal structures to validate assignments .
Q. What methodologies are employed in structure-activity relationship (SAR) studies to evaluate the impact of dioxane-ring substituents on biological activity?
- Methodological Answer :
- Substituent variation : Replace butyl/ethyl groups with cyclopropyl or aryl groups to modulate lipophilicity .
- Biological assays : Test analogs in anticonvulsant (Maximal Electroshock Seizure test) or antimicrobial (MIC against S. aureus) models .
- QSAR modeling : Use ClogP and polar surface area (PSA) to correlate substituent effects with blood-brain barrier penetration .
Q. What are the degradation pathways of this compound under accelerated stability testing conditions, and how are they analyzed?
- Methodological Answer :
- Stress testing : Expose to 40°C/75% RH (ICH guidelines) or UV light (300–400 nm) for 14 days .
- Degradation products : Analyze via LC-MS/MS to identify hydrolyzed dioxane rings (m/z +18) or oxidized triazole derivatives (m/z +16) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
